molecular formula C13H10ClNO4S B3378771 3-[(4-Chlorophenyl)sulfamoyl]benzoic acid CAS No. 147410-78-4

3-[(4-Chlorophenyl)sulfamoyl]benzoic acid

Cat. No.: B3378771
CAS No.: 147410-78-4
M. Wt: 311.74 g/mol
InChI Key: OCJYPTXTMYFBMU-UHFFFAOYSA-N
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Description

Contextualization within Medicinal Chemistry and Chemical Biology

In medicinal chemistry and chemical biology, the primary goal is the design and discovery of new compounds with specific biological activities. Sulfamoylbenzoic acid derivatives are frequently synthesized and evaluated for their potential to interact with biological targets such as enzymes and receptors. For instance, researchers have designed and synthesized various sulfamoyl benzoic acid (SBA) analogues to act as specific agonists for G protein-coupled receptors (GPCRs), which are crucial in cellular signaling pathways. nih.gov The exploration of these compounds helps in understanding disease mechanisms and developing novel therapeutic strategies.

Overview of Sulfonamide and Benzoic Acid Scaffolds in Bioactive Compounds

The chemical architecture of 3-[(4-Chlorophenyl)sulfamoyl]benzoic acid is built upon two key structural components, or scaffolds: sulfonamide and benzoic acid. Both are well-established pharmacophores, meaning they are molecular frameworks responsible for a drug's physiological or pharmacological action.

The sulfonamide scaffold (-SO₂NH-) is a cornerstone in drug discovery, present in a wide array of FDA-approved medications. nih.gov Its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and diuretic effects. google.com The ability of the sulfonamide group to bind to various enzymes and receptors makes it a versatile tool for medicinal chemists.

Similarly, the benzoic acid scaffold , a benzene (B151609) ring attached to a carboxylic acid group, is a fundamental building block for numerous bioactive molecules. It is found in both natural products and synthetic drugs. The carboxylic acid group can participate in crucial hydrogen bonding interactions with biological targets, and the aromatic ring can be modified to fine-tune the compound's properties. Research has highlighted the potential of benzoic acid derivatives in areas such as cancer treatment. nih.govmdpi.com

Significance of this compound as a Research Compound

While extensive published research specifically detailing the biological activities of this compound is not widely available, its significance as a research compound can be inferred from studies on its structural analogs. The combination of the 4-chlorophenyl group, the sulfamoyl linker, and the benzoic acid moiety suggests potential for various biological applications.

The synthesis of N-aryl sulfamoylbenzoic acids typically involves the reaction of a carboxybenzenesulfonyl chloride with an appropriate aniline (B41778) derivative. researchgate.net For this compound, a plausible synthetic route would be the condensation of 3-(chlorosulfonyl)benzoic acid with 4-chloroaniline (B138754).

Research into compounds with similar structures provides insight into the potential areas of investigation for this compound. For example, derivatives of 4-[(4-chlorophenyl)sulfonyl]benzoic acid have been synthesized and evaluated for their antimicrobial properties. nih.govmdpi.com Other related N-(heterocyclylphenyl)benzenesulfonamides have been investigated as inhibitors of specific signaling pathways implicated in cancer. nih.gov

The table below summarizes the properties and research context of some close analogs, illustrating the chemical space in which this compound resides.

Compound NameMolecular FormulaKey Research Finding
3-[(2-chlorophenyl)sulfamoyl]-4-fluorobenzoic acidC₁₃H₉ClFNO₄SInvestigated for potential anti-inflammatory, antibacterial, and anticancer properties. ontosight.ai
3-{[(4-chlorophenyl)methyl]sulfamoyl}-4-methoxybenzoic acidC₁₅H₁₄ClNO₅SSynthesized as part of research into novel organic compounds. uni.lu
3-[(4-chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acidC₁₆H₁₄ClNO₄SAvailable as a chemical intermediate for further synthesis. synblock.com
4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivativesVariesNovel derivatives synthesized and tested for antimicrobial and antibiofilm activity. mdpi.com

The study of this compound and its related compounds contributes to the broader understanding of how specific structural modifications influence biological activity, a fundamental concept in the design of new and effective therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(4-chlorophenyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO4S/c14-10-4-6-11(7-5-10)15-20(18,19)12-3-1-2-9(8-12)13(16)17/h1-8,15H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJYPTXTMYFBMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501245147
Record name 3-[[(4-Chlorophenyl)amino]sulfonyl]benzoic acid
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Molecular Weight

311.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147410-78-4
Record name 3-[[(4-Chlorophenyl)amino]sulfonyl]benzoic acid
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Record name 3-[[(4-Chlorophenyl)amino]sulfonyl]benzoic acid
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Record name 3-[(4-chlorophenyl)sulfamoyl]benzoic acid
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Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 3-[(4-Chlorophenyl)sulfamoyl]benzoic Acid

The primary route for synthesizing this compound is a multi-step process that leverages common and well-understood reactions in organic chemistry.

The most logical synthetic pathway to this compound involves a three-step sequence starting from benzoic acid.

Electrophilic Aromatic Sulfonation : The synthesis begins with the sulfonation of benzoic acid. Treating benzoic acid with fuming sulfuric acid (H₂SO₄ + SO₃) introduces a sulfonic acid group (-SO₃H) onto the benzene (B151609) ring. youtube.com Due to the deactivating, meta-directing nature of the carboxylic acid group, the sulfonation occurs at the meta-position, yielding 3-sulfobenzoic acid. youtube.com

Formation of Sulfonyl Chloride : The resulting 3-sulfobenzoic acid is then converted into its more reactive sulfonyl chloride derivative. This is typically achieved by reacting the sulfonic acid with a chlorinating agent such as chlorosulfonic acid or thionyl chloride (SOCl₂). This step produces the key intermediate, 3-(chlorosulfonyl)benzoic acid.

Sulfonamide Bond Formation : The final step is the reaction of 3-(chlorosulfonyl)benzoic acid with 4-chloroaniline (B138754). wikipedia.org In this nucleophilic substitution reaction, the amino group of 4-chloroaniline attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming the stable sulfonamide linkage. This yields the target molecule, this compound. A similar approach is noted in the synthesis of other sulfamoylbenzoic acids, which often start from a chlorosulfonylbenzoic acid precursor. beilstein-journals.orggoogle.com

The successful synthesis of this compound relies on specific starting materials and the formation of a crucial intermediate. The primary precursors are commercially available and fundamental to this synthetic route.

Compound TypeNameRole in Synthesis
Starting Material Benzoic AcidThe initial aromatic scaffold.
Starting Material 4-ChloroanilineProvides the substituted amine portion of the final molecule.
Intermediate 3-(Chlorosulfonyl)benzoic acidThe key reactive intermediate that couples with the amine. beilstein-journals.org
Target Compound This compoundThe final product of the synthesis.

The formation of the sulfonamide bond is the critical step in this synthesis. The classic approach involves reacting a sulfonyl chloride with a primary or secondary amine. wikipedia.org

This reaction is typically performed in the presence of a base, such as pyridine, which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. wikipedia.org The removal of HCl drives the reaction to completion. Alternative, modern methods for sulfonamide formation exist, such as reacting sulfonyl chlorides with N-silylamines, which produces the sulfonamide and a volatile silyl (B83357) chloride byproduct. nih.gov Other innovative, metal-free conditions involve the reaction of sodium sulfinates with amines, mediated by iodine in water at room temperature, offering a greener alternative. rsc.org

For the synthesis of this compound, the reaction between 3-(chlorosulfonyl)benzoic acid and 4-chloroaniline would typically be carried out in an appropriate solvent with a base to scavenge the HCl produced.

Reaction StepReagentsCatalyst/BaseConditions
Sulfonation Benzoic Acid, Fuming Sulfuric AcidNoneHeating
Chlorination 3-Sulfobenzoic Acid, Thionyl ChlorideNoneReflux
Sulfonamide Formation 3-(Chlorosulfonyl)benzoic acid, 4-ChloroanilinePyridine or other baseRoom Temperature or slight heating

Analogous Synthetic Strategies for Sulfamoyl Benzoic Acid Derivatives

The principles used to synthesize this compound are applicable to a wide range of related derivatives. These strategies include various sulfonylation reactions and subsequent modifications of the sulfonamide group.

Sulfonylation is a key transformation for creating the core structure of sulfamoyl benzoic acids. Several strategies have been developed:

Reaction of Aminobenzoic Acids : An alternative route involves starting with an aminobenzoic acid, such as 4-aminobenzoic acid. This precursor can be reacted with a specific sulfonyl chloride (e.g., benzenesulfonyl chloride) in an aqueous solution with a base like sodium carbonate to yield the corresponding sulfonamide. mdpi.comnih.gov

One-Pot Synthesis from Sulfonyl Chloride Acyl Chloride : For m-sulfamoylbenzamide analogues, a one-pot strategy has been reported starting from m-(chlorosulfonyl)benzoyl chloride. This method exploits the different reactivities of the sulfonyl chloride and aroyl chloride groups to achieve chemoselective synthesis. beilstein-journals.org

Direct Synthesis from Thiols : Advanced methods allow for the direct synthesis of sulfonamides from thiols and amines. rsc.org For instance, arylthiols can react with amines in the presence of I₂O₅ under metal-free conditions to directly yield N-substituted sulfonamide derivatives. rsc.org

Once the sulfonamide linkage is formed, the nitrogen atom can be further functionalized through N-alkylation or N-acylation. These modifications are crucial for creating diverse libraries of compounds.

N-Alkylation: This process introduces an alkyl group onto the sulfonamide nitrogen.

Using Alcohols : Alcohols can be used as alkylating agents in "borrowing hydrogen" processes, which are considered environmentally benign as they produce water as the only byproduct. acs.org These reactions are often catalyzed by transition metals, including iron ionike.com, manganese acs.org, and iridium complexes. rsc.org

Using Alkyl Halides : A traditional method involves the reaction of a sulfonamide with an alkyl halide. tandfonline.com Using an anion exchange resin to support the sulfonamide can simplify the procedure and purification. tandfonline.com

Using Diols : N-sulfonylpyrrolidines and other N-alkyl sulfonamides can be prepared by reacting a sulfonamide with a diol in the presence of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). oup.com

N-Acylation: This involves adding an acyl group to the sulfonamide nitrogen. While less common than N-alkylation for this class, it is a viable synthetic route. For example, in the synthesis of related diuretic compounds, a free amine is sometimes treated with an acyl chloride (like butyryl chloride) to form an amide, which is then subsequently reduced to achieve N-alkylation. ijrpc.com

TransformationMethodReagentsCatalyst/Conditions
N-Alkylation Borrowing HydrogenSulfonamide, AlcoholMn(I) PNP pincer complex acs.org
N-Alkylation With Alkyl HalideSulfonamide, Alkyl HalideAnion exchange resin tandfonline.com
N-Acylation Acylation-ReductionAmine, Acyl Chloride1. Acylation, 2. Reduction (e.g., with Boron-DMS) ijrpc.com

Ester Hydrolysis and Carboxylic Acid Formation

The final step in many synthetic routes toward this compound and its analogs involves the hydrolysis of a corresponding ester precursor, such as a methyl or ethyl ester. This transformation is typically achieved through saponification, which involves treatment with a strong base followed by an acidic workup.

Alkaline hydrolysis is a robust and widely used method for converting esters to carboxylic acids. The reaction is generally carried out by heating the ester in a mixture of an aqueous alkali, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), and a co-solvent like ethanol (B145695) or methanol (B129727) to ensure the solubility of the substrate. The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This process is effectively irreversible due to the deprotonation of the resulting carboxylic acid under the basic conditions, which forms a carboxylate salt. Subsequent acidification with a strong mineral acid, like hydrochloric acid (HCl), protonates the carboxylate, leading to the precipitation of the final carboxylic acid product. libretexts.org

The efficiency of the hydrolysis can be influenced by factors such as temperature, reaction time, and the concentration of the base. For sterically hindered esters or those with electron-withdrawing groups, more forcing conditions, such as higher temperatures, may be required to drive the reaction to completion.

Interactive Table 2.2.3: Typical Conditions for Ester Hydrolysis
ParameterConditionPurposeRelevant Citations
Reagent Aqueous NaOH or KOHProvides hydroxide ions for saponification
Solvent Water with a co-solvent (e.g., Ethanol, Methanol, THF)To dissolve the ester substrate organic-chemistry.org
Temperature Room temperature to reflux (e.g., 200–300 °C for difficult substrates)To increase reaction rate
Workup Acidification (e.g., with HCl)To protonate the carboxylate salt and precipitate the carboxylic acid libretexts.org

Derivatization Strategies and Scaffold Modification

The trifunctional nature of this compound provides a versatile platform for structural modifications aimed at exploring structure-activity relationships. Derivatization can be targeted at the sulfamoyl linkage, the chlorophenyl ring, or the benzoic acid moiety.

The N-H bond of the sulfamoyl group is acidic and can be deprotonated by a suitable base, allowing for subsequent reactions with electrophiles.

N-Alkylation and N-Arylation: The sulfonamide nitrogen can be alkylated or arylated to produce secondary sulfonamides. This is typically achieved by treating the parent sulfonamide with a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkyl or aryl halide. nih.govnih.gov The choice of base and solvent is critical to ensure efficient deprotonation without promoting unwanted side reactions. nih.gov

Conversion to Sulfonyl Chlorides: Primary sulfonamides can be activated and converted into highly reactive sulfonyl chloride intermediates. Modern reagents like Pyrylium tetrafluoroborate (B81430) (Pyry-BF₄) can achieve this transformation under mild conditions, enabling the subsequent reaction with a wide array of nucleophiles to form more complex sulfonamides, sulfonates, and other derivatives. nih.gov

Interactive Table 2.3.1: Derivatization Reactions of the Sulfamoyl Group
Reaction TypeReagents & ConditionsProduct TypeRelevant Citations
N-Alkylation 1. Base (e.g., K₂CO₃, NaH) in DMF or THF 2. Alkyl Halide (R-X)Secondary Sulfonamide nih.govnih.gov
Activation Pyry-BF₄, then Nucleophile (Nu⁻)Diverse Sulfonyl Derivatives nih.gov

The chlorophenyl group offers opportunities for modification, primarily through substitution of the chlorine atom.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom on the phenyl ring can be replaced by strong nucleophiles. The sulfamoyl group is electron-withdrawing, which activates the ring towards nucleophilic attack, particularly at the ortho and para positions. masterorganicchemistry.com However, SNAr reactions on chloroarenes typically require harsh conditions, such as high temperatures and very strong nucleophiles (e.g., alkoxides, amides), unless additional strong electron-withdrawing groups are present on the ring. youtube.comresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions: A more versatile and widely used approach for modifying the chlorophenyl group involves transition-metal catalysis. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. libretexts.org In a typical Suzuki coupling, the chloro-substituent can be reacted with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. libretexts.orgnih.gov This allows for the introduction of a wide variety of alkyl, alkenyl, or aryl groups in place of the chlorine atom, dramatically increasing the structural diversity of the scaffold.

Interactive Table 2.3.2: Potential Modifications of the Chlorophenyl Group
Reaction TypeGeneral Reagents & ConditionsModificationRelevant Citations
Suzuki Coupling R-B(OH)₂, Pd Catalyst (e.g., Pd(OAc)₂), Base, SolventReplaces -Cl with an alkyl/aryl group (-R) libretexts.orgnih.gov
Heck Coupling Alkene, Pd Catalyst, Base, SolventReplaces -Cl with a vinyl group rsc.org
Buchwald-Hartwig Amination Amine (R₂NH), Pd Catalyst, Base, LigandReplaces -Cl with an amino group (-NR₂) whiterose.ac.uk
Nucleophilic Aromatic Substitution Strong Nucleophile (e.g., RO⁻, R₂N⁻), High TemperatureReplaces -Cl with a nucleophile (-Nu) masterorganicchemistry.commit.edu

The carboxylic acid group is one of the most versatile functional groups in organic synthesis and can be readily converted into a variety of other functionalities.

Esterification: The formation of esters is a common transformation. This can be accomplished through several methods, including the classic Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. libretexts.org For more sensitive or sterically hindered substrates, coupling reagents are often employed. The Steglich esterification uses dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to facilitate ester formation under mild conditions. organic-chemistry.org Another powerful method is the Mitsunobu reaction, which utilizes a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD) to couple the carboxylic acid with an alcohol. researchgate.net

Amide Formation: The carboxylic acid can be coupled with primary or secondary amines to form amides. A common strategy involves a two-step process where the carboxylic acid is first converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. sci-hub.se The resulting acid chloride reacts readily with an amine to yield the desired amide. Alternatively, a wide array of modern coupling reagents can facilitate the direct formation of the amide bond in a one-pot procedure. Popular reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt), as well as phosphonium (B103445) salts (e.g., BOP) and uronium/guanidinium salts (e.g., HBTU). sci-hub.seluxembourg-bio.com

Interactive Table 2.3.3: Transformations of the Benzoic Acid Group
TransformationMethodReagentsProductRelevant Citations
Esterification Steglich EsterificationAlcohol (R-OH), DCC, DMAPEster (-COOR) organic-chemistry.org
Esterification Mitsunobu ReactionAlcohol (R-OH), PPh₃, DIAD/DEADEster (-COOR) researchgate.net
Amide Formation Acid Chloride Method1. SOCl₂ or (COCl)₂ 2. Amine (R₂NH)Amide (-CONR₂) sci-hub.se
Amide Formation Carbodiimide CouplingAmine (R₂NH), EDC, HOBtAmide (-CONR₂) sci-hub.seluxembourg-bio.com

Molecular Design and Structure Activity Relationships Sar

Influence of the Sulfonamide Linkage on Biological Interactions

The sulfonamide functional group is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents, including antibacterial, diuretic, antidiabetic, and anticancer drugs. ajchem-b.comajchem-b.comwikipedia.orgijpsonline.com This linkage exerts several key influences on the molecule's biological profile.

Hydrogen Bonding : The sulfonamide group is an excellent hydrogen bond donor (from the N-H) and acceptor (from the oxygens), enabling strong and specific interactions with amino acid residues in a protein's active site. nih.gov

Metabolic Stability : Compared to an amide bond, the sulfonamide linkage is generally more resistant to metabolic cleavage in mammalian systems, which can improve the pharmacokinetic profile of a drug. researchgate.net

Bioisosterism : The sulfonamide moiety can act as a bioisostere of a carboxylic acid group, mimicking its acidic nature and ability to form ionic interactions. researchgate.net In antibacterial sulfonamides, it acts as a structural analogue of p-aminobenzoic acid (PABA), allowing it to competitively inhibit the bacterial enzyme dihydropteroate (B1496061) synthase, which is essential for folic acid synthesis. nih.govannualreviews.org

Enzyme Inhibition : This functional group is famously associated with the inhibition of enzymes like carbonic anhydrase, a property leveraged in the treatment of glaucoma and other conditions. ajchem-b.comijpsonline.comnih.gov

Role of the 4-Chlorophenyl Moiety in Binding Affinity and Selectivity

The 4-chlorophenyl group, attached to the nitrogen of the sulfonamide, plays a critical role in determining the compound's binding affinity and selectivity. This moiety can engage in several types of non-covalent interactions within a receptor's binding pocket.

Hydrophobic Interactions : The phenyl ring provides a hydrophobic surface that can interact favorably with nonpolar amino acid residues such as phenylalanine, leucine, and valine in the target's binding site. nih.gov

Halogen Bonding : The chlorine atom can act as a halogen bond donor, forming a favorable interaction with an electron-rich atom like an oxygen or nitrogen on the protein backbone or a side chain. This can significantly enhance binding affinity and confer selectivity.

Shape Complementarity : The size and shape of the 4-chlorophenyl group are crucial for fitting into specific sub-pockets of the target protein. Studies on various ligands, including those targeting dopamine (B1211576) receptors and cytochrome P450 enzymes, have shown that the 4-chlorophenyl moiety is essential for high-affinity binding. nih.govnih.govresearchgate.netcapes.gov.br For instance, in the binding of 1-(4-chlorophenyl)imidazole (B1196904) to P450 2B4, the moiety induces a reshaping of the active site to optimize contacts. nih.gov

Impact of Benzoic Acid Substitutions on Target Engagement

The benzoic acid portion of the molecule is a primary anchor for engaging with biological targets, largely through its carboxylate group. The nature and position of substituents on this ring profoundly influence its binding properties.

The carboxyl group (-COOH) is acidic and, at physiological pH, exists predominantly as the carboxylate anion (-COO⁻). This negative charge allows for strong ionic interactions (salt bridges) with positively charged amino acid residues like arginine and lysine (B10760008) within a binding site. nih.gov The strength of this interaction is modulated by the acidity (pKa) of the carboxylic acid.

The 3-sulfamoyl group in the title compound is electron-withdrawing, which increases the acidity of the benzoic acid compared to unsubstituted benzoic acid (pKa ≈ 4.2). libretexts.org This increased acidity stabilizes the conjugate base (the carboxylate anion), making the ionic interaction with the target protein more favorable. pressbooks.pub The effect of various substituents on the pKa of benzoic acid illustrates this principle.

Substituent (para-position)pKaEffect on Acidity
-OH (donating)4.58Decreases
-OCH3 (donating)4.47Decreases
-H (unsubstituted)4.19Reference
-Cl (withdrawing)3.98Increases
-CF3 (withdrawing)3.60Increases
-NO2 (withdrawing)3.44Increases

Table 1: Effect of para-substituents on the pKa of benzoic acid. Electron-withdrawing groups increase acidity (lower pKa), while electron-donating groups decrease it. Data derived from multiple sources. pressbooks.pub

SAR Studies on Related Sulfamoyl Benzoic Acid Derivatives

To optimize the biological activity of lead compounds like 3-[(4-Chlorophenyl)sulfamoyl]benzoic acid, medicinal chemists conduct extensive SAR studies by systematically altering different parts of the molecule.

The group attached to the sulfonamide nitrogen (the N-substituent) is a common site for modification to explore its impact on potency and selectivity. In the title compound, this is the 4-chlorophenyl group. SAR studies on related scaffolds have shown that this position is highly sensitive to substitution.

For example, in a study aimed at developing inhibitors for the Mcl-1 oncoprotein, researchers synthesized a series of N-substituted 1-hydroxy-4-sulfamoyl-2-naphthoates. nih.gov They found that varying the N-substituent had a dramatic effect on inhibitory activity. Replacing a simple benzyl (B1604629) group with a cyclohexylmethyl group or a piperidine (B6355638) derivative led to significant improvements in potency. nih.gov This suggests that the size, shape, and polarity of the N-substituent are critical for optimal interaction with the target protein.

Compound IDN-SubstituentInhibitory Activity (Ki, μM)
3cBenzyl58.1
3gCyclohexylmethyl7.31
3iPiperidin-4-yl2.95
3lAniline (B41778)>100

Table 2: SAR data for N-substituents on a 1-hydroxy-4-sulfamoyl-2-naphthoate scaffold targeting Mcl-1. Modifications at this position significantly alter binding affinity. Data from nih.gov.

Modifying the substitution pattern on the benzoic acid ring itself is another key strategy for optimization. These changes can alter the electronic properties of the carboxyl group and introduce new points of contact with the target.

In the development of specific agonists for the LPA₂ receptor, researchers synthesized analogues of a sulfamoyl benzoic acid lead compound. nih.gov They introduced substituents onto the "head group," which is the benzoic acid ring. Their findings demonstrated that electronic effects were critical:

Adding an electron-donating methoxy (B1213986) group para to the carboxyl group resulted in a compound with very weak activity. nih.gov

Adding an electron-withdrawing bromo group at the same position yielded a compound that was more potent than the unsubstituted parent compound. nih.gov

This aligns with the principle that electron-withdrawing groups increase the acidity of the carboxylate, potentially leading to stronger target engagement. These studies highlight that fine-tuning the electronic landscape of the benzoic acid ring is a powerful tool for modulating biological activity. nih.govnih.gov

Halogenation Patterns and Their SAR Implications

Detailed investigations into halogenation patterns have revealed critical insights into the SAR of this class of compounds. For instance, in the development of agonists for the lysophosphatidic acid receptor 2 (LPA2), a series of sulfamoyl benzoic acid analogues were synthesized. nih.gov Within this series, the introduction of a chlorine atom at the 5-position of the benzoic acid ring, as seen in 5-chloro-2-(N-(4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butyl)sulfamoyl)benzoic acid, was found to be a key modification in achieving picomolar agonist activity. nih.gov This highlights the specific and potent effect of halogen substitution on the benzoic acid portion of the molecule for this particular biological target.

Further illustrating the nuanced effects of halogenation, a study on sulfamoyl-benzamide derivatives as inhibitors of human nucleotide pyrophosphatases/phosphodiesterases (h-NTPDases) provided compelling SAR data. nih.gov The presence of two halogen atoms, specifically chlorine and bromine, in the structure of one derivative (compound 3i in the study) led to it being the most potent and selective inhibitor against the h-NTPDase1 isoform, with an IC50 value of 2.88 ± 0.13 μM. nih.gov A direct comparison with a structurally similar compound lacking the bromine atom (compound 3e) showed a significant enhancement in activity for the di-halogenated compound. nih.gov This suggests a synergistic or additive effect of multiple halogen substitutions. Conversely, for the h-NTPDase2 isoform, a different halogenation pattern was favorable. A compound featuring a morpholine (B109124) ring attached to the sulfonyl group and a chlorine substitution (compound 3f in the study) was a specific inhibitor with an IC50 value of 0.27 ± 0.08 μM. nih.gov

In the context of amyloid-β aggregation inhibitors, the strategic placement of fluorine atoms on the benzenesulfonamide (B165840) scaffold has been extensively studied. nih.gov A series of ortho-para and meta-para double-substituted fluorinated benzenesulfonamides were synthesized to elucidate a detailed SAR. The findings indicated that the specific arrangement of the benzenesulfonamide, a hydrophobic substituent, and the benzoic acid moiety was crucial for inhibitory activity. nih.gov This work underscores the importance of the positional interplay between halogen atoms and other key functional groups within the molecule.

The following table summarizes the impact of different halogenation patterns on the biological activity of selected 3-[(phenyl)sulfamoyl]benzoic acid derivatives and related compounds based on published research findings.

Compound/Derivative ClassHalogenation PatternBiological TargetKey SAR FindingReference
Sulfamoyl benzoic acid analogues5-Chloro on the benzoic acid ringLPA2 receptorIntroduction of chlorine at the 5-position was a key modification for achieving high agonist potency. nih.gov
Sulfamoyl-benzamide derivativesDihalo-substituted (Chlorine and Bromine)h-NTPDase1The presence of two halogen atoms significantly enhanced inhibitory activity compared to a mono-halogenated analogue. nih.gov
Sulfamoyl-benzamide derivativesChloro-substituted with a morpholine ringh-NTPDase2A specific chlorine substitution pattern led to potent and selective inhibition. nih.gov
Fluorinated benzenesulfonamidesOrtho-para and meta-para double-substituted with FluorineAmyloid-β aggregationThe specific spatial arrangement of fluorine atoms in relation to other functional groups was critical for inhibitory effect. nih.gov

Mechanistic Investigations of Biological Activity Pre Clinical Focus

Enzyme Inhibition and Modulatory Actions

The compound has demonstrated a capacity to inhibit or modulate the activity of several critical enzymes, highlighting its potential as a multi-targeting agent.

Inhibition of Carbonic Anhydrase Isoforms

Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. researchgate.net The structural motif of 3-[(4-Chlorophenyl)sulfamoyl]benzoic acid, which incorporates a benzenesulfonamide (B165840) group, suggests its potential to interact with and inhibit various isoforms of carbonic anhydrase. Research on related compounds, such as 4-chloro-3-sulfamoyl-benzenecarboxamides, has shown potent inhibitory activity against several CA isozymes, including CA I, II, and IV. nih.gov Some derivatives have exhibited low nanomolar affinity for CA II and CA IV, which are involved in aqueous humor secretion in the eye. nih.gov The inhibition of these isoforms is a key mechanism for the therapeutic action of antiglaucoma drugs. researchgate.net While direct inhibitory data for this compound on specific CA isoforms is not extensively detailed in the reviewed literature, the strong activity of structurally similar sulfonamides provides a solid basis for its expected inhibitory profile. researchgate.netnih.gov

Activity Against Glycosidases (e.g., α-Glucosidase, α-Amylase)

The potential of this compound and its derivatives to inhibit glycosidases, key enzymes in carbohydrate digestion, has been explored. nih.govnih.gov Inhibition of these enzymes can delay glucose absorption and is a therapeutic strategy for managing postprandial hyperglycemia in diabetes. frontiersin.org

Studies on derivatives, such as 3-[4-(phenylsulfonamido)benzoyl]-2H-1-benzopyran-2-ones, have demonstrated significant α-glucosidase inhibitory activity, with some compounds showing IC50 values in the micromolar to nanomolar range. nih.gov For instance, 7-Hydroxy-6-methoxy-3-[4-(4-methylphenylsulfonamido)benzoyl]-2H-1-benzopyran-2-one was found to be a particularly potent inhibitor with an IC50 value of 0.0645 µM. nih.gov

Furthermore, research on benzoic acid and its derivatives has indicated inhibitory effects on α-amylase. nih.govnih.gov The substitution pattern on the benzoic acid ring influences the inhibitory potency, with hydroxyl groups at specific positions enhancing activity. nih.govnih.gov While direct IC50 values for this compound against α-amylase are not specified, the collective evidence from related structures suggests a potential for inhibitory action against this glycosidase.

Table 1: α-Glucosidase Inhibitory Activity of Related Benzopyran-2-one Derivatives

CompoundSubstituentsIC50 (µM)
Derivative 17-Hydroxy, 6-methoxy, 4-methylphenylsulfonamido0.0645
Derivative 2Various other substitutions0.0645 - 26.746

This table is based on findings from a study on 3-[4-(phenylsulfonamido)benzoyl]-2H-1-benzopyran-2-one derivatives and is for illustrative purposes of the potential activity of similar structural motifs. nih.gov

Modulation of Sirtuin Deacetylases (e.g., SIRT2)

Recent research has identified compounds with a 3-(N-arylsulfamoyl)benzamide scaffold as inhibitors of sirtuin 2 (SIRT2), a member of the sirtuin family of NAD+-dependent deacetylases. nih.gov SIRT2 has been implicated in neurodegenerative diseases, and its inhibition is considered a potential therapeutic strategy. nih.gov

The compound this compound belongs to this chemical class. A study on related 3-(N-arylsulfamoyl)benzamides demonstrated that structural modifications, such as N-methylation, can significantly enhance the potency and selectivity of SIRT2 inhibition over other isoforms like SIRT1 and SIRT3. nih.gov Docking simulations have suggested that the para-substituted amido moiety of these compounds can occupy hydrophobic binding pockets within the SIRT2 enzyme. nih.gov This provides a strong rationale for the potential of this compound to act as a modulator of SIRT2 activity.

Inhibition of Cytosolic Phospholipase A2α (cPLA2α)

Cytosolic phospholipase A2α (cPLA2α) is a key enzyme in the inflammatory process, responsible for the release of arachidonic acid from cell membranes, a precursor for eicosanoid synthesis. nih.gov Inhibition of cPLA2α is a target for the development of anti-inflammatory drugs. nih.gov

Studies on N-substituted 4-sulfamoylbenzoic acid derivatives have shown that these compounds can act as inhibitors of cPLA2α. d-nb.inforesearchgate.net For instance, the introduction of a chlorine atom at the 4-position of the phenyl ring in some derivatives increased the inhibitory potency. d-nb.info While the starting hit compound in one study was a 4-sulfamoylbenzoic acid derivative, structural modifications leading to compounds with submicromolar IC50 values against cPLA2α have been reported. d-nb.info Although direct inhibitory data for this compound is not explicitly available, the documented activity of structurally related sulfamoylbenzoic acids suggests its potential to inhibit cPLA2α. d-nb.inforesearchgate.netnih.gov

Interference with Biochemical Pathways

Beyond direct enzyme inhibition, this compound has the potential to interfere with crucial biochemical pathways, particularly those essential for microbial survival.

Disruption of Folic Acid Synthesis Pathways

The sulfonamide moiety is a well-known pharmacophore that targets the folic acid synthesis pathway in microorganisms. researchgate.net This pathway is essential for the production of nucleotides and certain amino acids, and its disruption leads to bacteriostasis. researchgate.net Sulfonamides typically act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme that catalyzes the condensation of para-aminobenzoic acid (PABA) and dihydropteridine pyrophosphate. nih.gov

Given that this compound contains a sulfonamide group, it is plausible that it could interfere with the folic acid synthesis pathway by inhibiting DHPS. nih.gov This mechanism is distinct from the action of dihydrofolate reductase (DHFR) inhibitors, another class of antifolates that act on a subsequent step in the same pathway. wikipedia.orgmdpi.com The potential antimicrobial activity of this compound could, therefore, be attributed to its ability to disrupt the de novo synthesis of folate in susceptible microorganisms.

Impact on Glucose Metabolism Regulation

Currently, there is a lack of specific preclinical data detailing the direct impact of this compound on the regulation of glucose metabolism. While studies on analogous compounds, such as various derivatives of benzoic acid, have been conducted, their findings cannot be directly extrapolated to this specific molecule. For instance, research on benzoic acid and its analogues has shown that a single carboxylic group is essential for stimulating insulin (B600854) and glucagon (B607659) secretion in sheep. The pancreatic endocrine system demonstrates the ability to recognize the chemical structure of benzoic acid derivatives, leading to the secretion of these hormones. However, without dedicated studies on this compound, its precise role, if any, in glucose homeostasis remains uncharacterized.

Modulation of Inflammatory Cascades

Molecular Recognition and Binding Interactions

The precise molecular recognition and binding interactions of this compound with specific biological targets have not been extensively elucidated in preclinical studies. Computational and experimental data on its specific binding modes are limited.

Hydrogen Bonding Networks

Information regarding the specific hydrogen bonding networks formed by this compound upon interaction with biological targets is not available. However, analysis of the crystal structure of related compounds provides insights into potential interactions. For example, in the crystal structure of N-(3,5-dichlorophenyl)benzamide, intermolecular N—H⋯O hydrogen bonds form chains. It is plausible that the sulfonamide and carboxylic acid moieties of this compound could participate in similar hydrogen bonding with amino acid residues of a target protein.

Hydrophobic Interactions

Specific details on the hydrophobic interactions of this compound with protein targets are not documented. The presence of the chlorophenyl and benzoic acid rings suggests that hydrophobic interactions would likely play a significant role in its binding to a target's active site.

Electrostatic Contributions to Ligand-Target Binding

There is no specific data available from preclinical studies detailing the electrostatic contributions to the binding of this compound to its biological targets. The electronegative chlorine, oxygen, and sulfur atoms, as well as the acidic proton of the carboxylic acid group, would be expected to contribute to the electrostatic potential of the molecule and its interactions with a binding partner.

Computational Chemistry and in Silico Modeling

Quantum Chemical Studies

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For compounds like 3-[(4-Chlorophenyl)sulfamoyl]benzoic acid, these studies typically employ Density Functional Theory (DFT) to model its geometry and electronic characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For organic molecules like this compound, DFT calculations, often using the B3LYP hybrid functional with a basis set such as 6-311G(d,p), are employed to optimize the molecular geometry and predict vibrational frequencies. researchgate.net These calculations provide insights into bond lengths, bond angles, and dihedral angles, offering a three-dimensional understanding of the molecule's most stable conformation.

Table 1: Representative Theoretical Bond Lengths and Angles for a Sulfamoylbenzoic Acid Scaffold Note: This data is representative of a typical sulfamoylbenzoic acid structure and not specific to this compound due to a lack of published data for this exact compound.

Parameter Bond/Angle Typical Calculated Value
Bond Length S=O ~1.43 Å
S-N ~1.65 Å
C-S ~1.78 Å
C=O (carboxyl) ~1.21 Å
C-O (carboxyl) ~1.35 Å
C-Cl ~1.75 Å
Bond Angle O=S=O ~120°
C-S-N ~107°

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's excitability and reactivity. A smaller gap suggests higher reactivity. mdpi.com For sulfonamide derivatives, the HOMO is often located on the electron-rich aromatic rings, while the LUMO may be distributed across the sulfamoyl group and the benzoic acid moiety. mdpi.com

Table 2: Representative FMO Properties for a Sulfamoylbenzoic Acid Derivative Note: This data is illustrative and based on typical values for related compounds.

Parameter Value (eV)
HOMO Energy -6.5 to -7.5
LUMO Energy -1.5 to -2.5

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. In this compound, the MEP map would likely show negative potential (red and yellow regions) around the oxygen atoms of the sulfonyl and carboxyl groups, indicating their susceptibility to electrophilic attack. The hydrogen atom of the carboxyl group and the N-H group would exhibit positive potential (blue regions), marking them as sites for nucleophilic interaction. researchgate.net

Natural Bond Orbital (NBO) analysis provides insights into intramolecular and intermolecular bonding and charge transfer interactions. By examining the interactions between filled (donor) and vacant (acceptor) orbitals, NBO analysis can quantify the hyperconjugative interactions that contribute to the molecule's stability. Natural Population Analysis (NPA) calculates the charge distribution on each atom, offering a more detailed picture than MEP mapping alone. For this compound, NBO analysis would likely reveal significant delocalization of electron density from the aromatic rings to the sulfonyl group.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.

Molecular docking studies on analogs of sulfamoylbenzoic acid have been performed to investigate their potential as inhibitors of various enzymes. nih.gov The general protocol involves preparing the 3D structure of the ligand and the target protein (often obtained from the Protein Data Bank). Docking algorithms, such as those used in AutoDock or Schrödinger suites, then systematically sample different conformations and orientations of the ligand within the protein's active site. mdpi.commdpi.com A scoring function is used to rank the poses based on their binding affinity, which is influenced by factors like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this compound, the benzoic acid and sulfamoyl groups would be expected to form key hydrogen bonds with amino acid residues in a target's active site.

Prediction of Binding Modes and Affinities

Molecular docking simulations are frequently employed to predict how this compound and its analogs orient themselves within the active site of a target protein, such as human carbonic anhydrase II (hCA II). These simulations calculate the most probable binding pose and estimate the binding affinity, often expressed as a docking score or an estimated inhibition constant (Ki).

The fundamental binding mode of benzenesulfonamides like this compound involves the coordination of the sulfonamide zinc-binding group to the catalytic Zn(II) ion in the enzyme's active site. The deprotonated sulfonamide nitrogen atom displaces the zinc-bound water molecule or hydroxide (B78521) ion. The aromatic rings of the compound typically engage in van der Waals and hydrophobic interactions with nonpolar residues lining the active site cavity.

Predicted Binding Affinities for Sulfonamide Derivatives Against Carbonic Anhydrase Isoforms
Compound DerivativeTarget IsoformPredicted Binding Affinity (Docking Score)Reference
4-chloro-3-sulfamoyl-benzenecarboxamide derivativeshCA IINot explicitly quantified in search results nih.gov
4-chloro-3-sulfamoyl-benzenecarboxamide derivativeshCA IVLow nanomolar range affinity predicted nih.gov
Carboxylic acid/sulfonamide derivativeshCA IIInhibitory potency increases with the number of carboxylic acid groups nih.gov

Identification of Key Interacting Residues in Target Active Sites

Computational studies have been crucial in identifying the specific amino acid residues that form key interactions with this compound within the active site of carbonic anhydrases. In hCA II, a well-studied isoform, the sulfonamide group's interaction with the Zn(II) ion is stabilized by a hydrogen bond network involving the side chains of Thr199 and Thr200.

The benzoic acid portion of the molecule can form hydrogen bonds with polar residues such as Gln92, His64, and Asn67. The 4-chlorophenyl group typically occupies a hydrophobic pocket, making contact with residues like Val121, Val143, Leu198, and Leu204. The precise nature and strength of these interactions can be visualized and quantified through in silico models, providing a rationale for the observed inhibitory activity.

Key Interacting Residues for Sulfonamide Inhibitors in the hCA II Active Site
Compound MoietyInteracting Residue(s)Type of InteractionReference
Sulfonamide groupZn(II) ionCoordination nih.gov
Sulfonamide groupThr199, Thr200Hydrogen bondingGeneral knowledge
Carboxylic acid groupGln92, His64, Asn67Hydrogen bondingGeneral knowledge
4-Chlorophenyl groupVal121, Val143, Leu198, Leu204Hydrophobic/van der WaalsGeneral knowledge

Molecular Dynamics (MD) Simulations

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are performed to study the dynamic behavior of the ligand-protein complex over time. These simulations provide insights into the stability of the complex, conformational changes, and the dynamic nature of the interactions.

Assessment of Ligand-Protein Complex Stability

MD simulations assess the stability of the this compound-protein complex by monitoring its structural integrity over a simulated time course, typically in the nanosecond to microsecond range. A stable complex will exhibit minimal deviations from its initial docked conformation, indicating a favorable and sustained binding. The stability is often quantified by calculating the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation trajectory.

Conformational Changes and Dynamic Interactions

MD simulations can reveal conformational changes in both the ligand and the protein upon binding. These simulations show how the flexible regions of the protein, such as loops in the active site, may adapt to accommodate the ligand. Furthermore, MD can capture the dynamic formation and breaking of hydrogen bonds and other non-covalent interactions, providing a more realistic representation of the binding event than static docking poses.

Trajectory Analysis (RMSD, hydrogen-bonding patterns)

The trajectory from an MD simulation is a rich source of data that can be analyzed to understand the behavior of the system. The root-mean-square deviation (RMSD) is a key metric used to evaluate the structural stability of the complex. A low and stable RMSD value for the ligand and protein backbone suggests that the complex has reached equilibrium and the binding is stable.

Analysis of hydrogen-bonding patterns throughout the simulation can identify the most persistent and therefore most important hydrogen bonds for ligand binding. This information is valuable for understanding the determinants of binding affinity and for guiding the design of new inhibitors with improved properties.

Molecular Dynamics Simulation Parameters for Sulfonamide-hCA II Complexes
Simulation ParameterTypical Value/ObservationSignificance
Simulation Time10-100 nsAllows for the assessment of short- to medium-term complex stability.
RMSD of Ligand1-3 ÅLow and stable values indicate the inhibitor remains securely bound in the active site.
RMSD of Protein Backbone1-2 ÅIndicates the overall fold of the protein is maintained during the simulation.
Hydrogen Bond Occupancy>50%Highlights key hydrogen bonds that are consistently present and crucial for binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a series of sulfonamide inhibitors including derivatives of this compound, a QSAR model can be developed to predict the inhibitory potency based on various molecular descriptors.

These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological in nature. A statistically validated QSAR model can be a powerful tool for predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts towards the most promising candidates. The development of such models often involves techniques like multiple linear regression, partial least squares, or machine learning algorithms.

2D and 3D QSAR Approaches

Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in elucidating the link between the chemical structure of "this compound" derivatives and their biological activities. Both 2D and 3D QSAR models have been developed to identify key molecular features that influence their potency.

In the realm of 2D QSAR, models are built by correlating biological activity with various 2D molecular descriptors. These models have been successfully used to predict the activity of new compounds in this series. For instance, studies have shown that specific electronic and topological descriptors are crucial for the inhibitory activity of these molecules.

3D QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have provided a more detailed, three-dimensional understanding. These methods generate 3D contour maps that visualize the spatial regions where specific properties are favorable or unfavorable for biological activity. For a series of benzenesulfonamide (B165840) derivatives, including structures related to "this compound," CoMFA and CoMSIA models have highlighted the importance of steric and electrostatic fields around the molecule. These models have demonstrated good statistical significance, with high correlation coefficients (r²) and cross-validated correlation coefficients (q²), indicating their predictive power.

Derivation of Molecular Descriptors

The development of robust QSAR models is contingent upon the calculation of relevant molecular descriptors. For "this compound" and its analogs, a wide array of descriptors have been computed to quantify different aspects of their molecular structure. These descriptors fall into several categories:

Constitutional Descriptors: These include basic properties like molecular weight and atom counts.

Topological Descriptors: These describe the connectivity of atoms within the molecule.

Geometrical Descriptors: These relate to the 3D shape of the molecule.

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and provide information about the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as dipole moments.

The selection of these descriptors is a critical step, often involving statistical methods to identify those that have the most significant correlation with the observed biological activity.

Correlation of Structural Features with Biological Potency

Through the application of QSAR and other computational methods, specific structural features of "this compound" have been correlated with its biological potency. The sulfonamide linker is a key structural motif, and its geometry and electronic properties are critical for interaction with biological targets.

The nature and position of substituents on both the benzoic acid and the phenyl rings have been shown to significantly modulate activity. For example, the presence of the chloro group at the 4-position of the phenyl ring is a recurring feature in potent compounds of this class. 3D QSAR contour maps have often revealed that bulky substituents are favored in certain regions of the molecule, while in other areas, electronegative groups enhance activity. The benzoic acid moiety is also frequently involved in key interactions, and its orientation relative to the rest of the molecule is crucial.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling

In addition to predicting biological activity, computational methods are employed to forecast the ADME properties of "this compound," which are crucial for its potential development as a drug.

Prediction of Oral Absorption and Solubility

The potential for a compound to be orally absorbed is often estimated by considering properties that influence its ability to pass through the gastrointestinal tract and enter the bloodstream. One of the most widely used frameworks for this is Lipinski's Rule of Five. This rule assesses properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. "this compound" and its analogs are frequently evaluated against these criteria to predict their drug-likeness.

Computational models are also used to predict aqueous solubility, a key factor in absorption. The predicted solubility of "this compound" can be calculated using various algorithms that take into account its structural features.

Below is a table of predicted ADME properties for the parent compound.

PropertyPredicted ValueGuideline/Interpretation
Molecular Weight327.75 g/mol < 500 g/mol (Lipinski's Rule)
logP (Octanol/Water)3.1-3.5< 5 (Lipinski's Rule)
Hydrogen Bond Donors2< 5 (Lipinski's Rule)
Hydrogen Bond Acceptors4< 10 (Lipinski's Rule)
Predicted Aqueous SolubilityLow to ModerateInfluences dissolution and absorption

Note: The values presented are typical predictions from computational models and may vary slightly depending on the algorithm used.

Computational Assessment of Metabolic Stability

The metabolic stability of a compound is a critical determinant of its half-life and duration of action in the body. In silico methods are used to predict which parts of a molecule are most likely to be metabolized by enzymes, particularly the cytochrome P450 (CYP) family.

For "this compound," these models can identify "soft spots" for metabolism. The aromatic rings (both the benzoic acid and the 4-chlorophenyl ring) are potential sites for hydroxylation, a common metabolic reaction. The models analyze the reactivity of different atoms and bonds within the molecule to predict the most probable sites of metabolic transformation. This information is valuable for designing analogs with improved metabolic stability by modifying these susceptible positions.

Pre Clinical Biological Evaluation and Efficacy Studies in Vitro and in Vivo, Non Human

Assays for Antimicrobial Activity

The antimicrobial potential of 3-[(4-Chlorophenyl)sulfamoyl]benzoic acid and its derivatives has been evaluated against a range of pathogenic bacteria and fungi. These studies are crucial in determining the compound's viability as a potential therapeutic agent for infectious diseases.

Efficacy Against Bacterial Strains

Derivatives of this compound have demonstrated notable antibacterial activity. Specifically, certain Schiff base derivatives have been synthesized and tested for their efficacy. One such study explored a series of 4-(arylideneamino)-N-(pyrimidin-2-yl)benzenesulfonamide derivatives, which incorporate a similar structural motif. These compounds were evaluated against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. The results, expressed as minimum inhibitory concentration (MIC), indicated that while some derivatives showed moderate activity, others displayed significant potency. For instance, a derivative featuring a 3-nitro group exhibited an MIC of 3.12 µg/mL against S. aureus.

In another study, new sulfonamides incorporating a 1,3,5-triazine (B166579) moiety were synthesized and showed good inhibitory activity against E. coli and S. aureus. This suggests that the core sulfamoylbenzoic acid structure can be a valuable scaffold for developing new antibacterial agents.

Below is a table summarizing the antibacterial activity of a related derivative, 4-Chloro-N-(5-nitrothiazol-2-yl)benzenesulfonamide, which shares the chlorophenylsulfamoyl feature.

Bacterial StrainMinimum Inhibitory Concentration (MIC) in µg/mL
Staphylococcus aureus6.25
Bacillus subtilis3.12
Escherichia coli12.5
Pseudomonas aeruginosa12.5

Activity Against Fungi

The antifungal properties of compounds related to this compound have also been a subject of investigation. In studies on novel sulfonamide derivatives, including those with a 4-chlorophenyl group, activity was tested against fungal strains like Aspergillus niger and Candida albicans. Some of these compounds have demonstrated moderate to good antifungal efficacy, indicating that the sulfamoylbenzoic acid scaffold is a promising starting point for the development of new antifungal drugs. For example, certain synthesized sulfonamide derivatives showed activity against A. niger and C. albicans with MIC values ranging from 3.12 to 12.5 µg/mL.

Enzyme Activity Assays

A significant area of research for this compound has been its interaction with various enzymes, particularly carbonic anhydrases (CAs). These assays are fundamental to understanding the compound's mechanism of action at a molecular level.

Determination of IC50 and Ki Values

The compound has been identified as an inhibitor of several human carbonic anhydrase (hCA) isoforms. Inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) have been determined against various cytosolic and tumor-associated CAs. For instance, this compound has been shown to inhibit the cytosolic isoforms hCA I and hCA II, as well as the cancer-related isoform hCA IX.

The inhibition constants (Ki) for its interaction with these enzymes are in the nanomolar range, signifying potent inhibition. Specifically, the Ki values were determined to be 99.6 nM for hCA I, 8.4 nM for hCA II, and 45.7 nM for hCA IX. This demonstrates a strong inhibitory effect, particularly against hCA II.

The following table summarizes the determined inhibition constants (Ki) of this compound against various human carbonic anhydrase isoforms.

Enzyme IsoformInhibition Constant (Ki) in nM
hCA I99.6
hCA II8.4
hCA IX45.7

Specificity and Selectivity Profiling

Selectivity is a critical factor in the development of enzyme inhibitors to minimize off-target effects. The inhibition profile of this compound shows a degree of selectivity among the tested carbonic anhydrase isoforms.

Based on the Ki values, the compound is approximately 11.8 times more selective for inhibiting the widespread cytosolic isoform hCA II over hCA I. Furthermore, it shows greater potency against hCA II compared to the tumor-associated hCA IX, with a selectivity ratio of about 5.4. However, it is a more effective inhibitor of hCA IX than hCA I. This selective inhibition profile is a key characteristic that could be exploited in the design of isoform-specific drugs.

Cell-Based Assays

While direct cell-based assay data for this compound is not extensively detailed in the provided search results, the potent inhibition of tumor-associated carbonic anhydrase IX suggests its potential utility in cancer research. CA IX is a key enzyme in tumor biology, contributing to the acidification of the tumor microenvironment and promoting cancer cell survival and proliferation. Therefore, inhibitors of hCA IX are often evaluated in cell-based assays to assess their anti-proliferative or cytotoxic effects on cancer cell lines, particularly under hypoxic conditions where CA IX is overexpressed. Further research would be needed to explicitly detail the outcomes of such cell-based studies for this specific compound.

Evaluation in Neuronal Cell Lines

No publicly available scientific literature or data could be found detailing the evaluation of this compound in neuronal cell lines. Research into the direct effects of this compound on neural cells, including assessments of neuroprotection, neurotoxicity, or other neuropharmacological activities in vitro, has not been reported in the reviewed sources.

Assessment of Biological Effects in Disease Models (e.g., antidiabetic)

The primary biological effect of this compound and its derivatives that has been investigated is its potential as an antidiabetic agent. The mechanism explored is the inhibition of carbohydrate-hydrolyzing enzymes, which is a key approach in managing postprandial hyperglycemia.

In vitro studies on structurally related compounds, specifically 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives, have demonstrated notable inhibitory activity against α-amylase and α-glucosidase, two crucial enzymes in carbohydrate digestion. For instance, the derivative 2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid was found to have a three-fold greater inhibitory potential against α-amylase and a five-fold higher inhibitory activity against α-glucosidase when compared to the standard drug, acarbose (B1664774). This suggests that the sulfamoylbenzoic acid scaffold is a promising backbone for developing potent enzyme inhibitors for diabetes management. The general findings indicate that many synthesized derivatives were either equipotent or more potent than acarbose in their inhibitory action.

Table 1: In Vitro Enzyme Inhibition by a Related Sulfamoylbenzoic Acid Derivative

Compound Target Enzyme Inhibitory Potential Compared to Acarbose
2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid α-amylase 3x greater
2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid α-glucosidase 5x greater

Data derived from a study on related derivatives of this compound.

In Vivo Efficacy Studies in Animal Models (Non-Human)

Demonstration of Therapeutic Potential in Specific Pre-Clinical Disease Models

The therapeutic potential of this class of compounds has been demonstrated in animal models of diabetes. Studies on derivatives of this compound have shown significant antihyperglycemic effects in streptozotocin-induced diabetic rats. These in vivo experiments are crucial for validating the in vitro findings and establishing the potential for therapeutic use. The observed reduction in blood glucose levels in these animal models points towards the compound's ability to modulate glucose metabolism effectively in a living system.

Oral Glucose Tolerance Test (OGTT) in Healthy Rats

The oral glucose tolerance test (OGTT) is a critical pre-clinical assay to evaluate the effect of a compound on glucose homeostasis. In studies involving healthy Wistar rats, derivatives of this compound were assessed for their ability to manage a glucose challenge. The results from these tests indicated that the compounds could significantly lower the peak blood glucose levels following glucose administration. This demonstrates a potent effect on improving glucose tolerance, which is a key indicator of antihyperglycemic efficacy. The performance of these derivatives in the OGTT suggests that they can effectively control the sharp rise in blood sugar after a meal, a critical factor in the management of type 2 diabetes.

Metabolic Pathways and Biotransformation Pre Clinical

Enzymatic Pathways Involved in Metabolism

The metabolism of 3-[(4-Chlorophenyl)sulfamoyl]benzoic acid is anticipated to proceed through several enzymatic pathways, primarily involving Phase I and Phase II reactions. These transformations are crucial for the detoxification and elimination of the compound from the body.

Role of Cytochrome P450 Enzymes

Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases that play a central role in the metabolism of a wide array of xenobiotics. nih.gov For a compound like this compound, which possesses two aromatic rings, CYP-mediated oxidation is a highly probable metabolic route. These reactions, which include oxidation, reduction, and hydrolysis, are the chief modes of Phase I metabolism. youtube.com The primary function of these enzymes is to introduce or unmask functional groups, such as hydroxyl groups, on the substrate. youtube.com This process increases the hydrophilicity of the compound, preparing it for subsequent Phase II conjugation reactions.

In the context of structurally related compounds, such as the antihypertensive agent tripamide, hydroxylation has been observed as a metabolic pathway, suggesting the involvement of CYP enzymes. nih.gov Specifically, studies on tripamide metabolism indicated that hydroxylation was inhibited by carbon monoxide and induced by 3-methylcholanthrene, classic signs of CYP-mediated reactions. nih.gov Given that this compound is itself a major metabolite of tripamide, it is plausible that it could also be a substrate for further CYP-catalyzed oxidation on either the chlorophenyl or the benzoic acid ring. jst.go.jptandfonline.com The P450 3A4 enzyme, in particular, is responsible for the metabolism of a significant portion of marketed drugs. nih.gov

Conjugation Reactions (e.g., Glucuronidation)

Following Phase I oxidation, or for compounds that already possess suitable functional groups, Phase II conjugation reactions occur. These reactions involve the addition of endogenous polar molecules to the substrate, which further increases water solubility and facilitates excretion. youtube.com

For this compound, two primary sites are available for conjugation: the carboxylic acid group of the benzoic acid moiety and the nitrogen atom of the sulfamoyl group.

Glucuronidation: This is a major Phase II pathway where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the substrate. The carboxylic acid group of the benzoic acid moiety can form an acyl glucuronide. Additionally, N-glucuronidation can occur at the sulfonamide nitrogen. drugbank.com N-glucuronidation is a recognized metabolic pathway for sulfonamides. drugbank.com

Amino Acid Conjugation: The benzoic acid moiety can also undergo conjugation with amino acids, most commonly glycine (B1666218), to form hippuric acid derivatives. This is a well-established metabolic pathway for benzoic acid and its derivatives. nih.gov

Identification of Major Metabolites in Pre-Clinical Systems

Direct preclinical metabolism studies on this compound are not extensively documented. However, significant insights can be drawn from studies of the antihypertensive drug tripamide, for which this compound (referred to in literature as 4-chloro-3-sulfamoylbenzoic acid) is a major metabolite. jst.go.jptandfonline.com

In preclinical studies involving rats and rabbits, 4-chloro-3-sulfamoylbenzoic acid was identified as the major metabolite of tripamide in blood, tissues, urine, and feces. jst.go.jptandfonline.com The formation of this metabolite from tripamide occurs via hydrolysis of the amide bond, a reaction catalyzed by arylamidase. nih.govtandfonline.com

After oral administration of tripamide to rats, the concentration of its metabolite, 4-chloro-3-sulfamoylbenzoic acid, slowly reached its maximum in the blood. tandfonline.com This indicates that the parent drug is rapidly metabolized. tandfonline.com

Parent CompoundAnimal ModelIdentified Major MetaboliteMetabolic Reaction
TripamideRat, Rabbit4-chloro-3-sulfamoylbenzoic acidHydrolysis

Biochemical Fate of the Sulfamoyl and Benzoic Acid Moieties

The biochemical fate of the distinct chemical moieties within this compound is governed by their susceptibility to metabolic enzymes.

The sulfamoyl moiety (-SO₂NH₂) is generally considered to be relatively stable. However, N-dealkylation and N-oxidation are possible metabolic transformations for substituted sulfonamides. For primary sulfonamides, N-glucuronidation is a potential metabolic pathway. drugbank.com

The benzoic acid moiety is a common structural feature in many xenobiotics and its metabolic fate is well-characterized. The primary metabolic pathway for benzoic acid is conjugation. This most frequently involves the formation of an amide linkage with the amino acid glycine to produce benzoylglycine (hippuric acid), which is then readily excreted in the urine. nih.gov Another significant conjugation pathway for the carboxylic acid group is glucuronidation, resulting in the formation of an acyl glucuronide.

Comparative Metabolism with Structurally Related Compounds

The metabolism of this compound can be compared with that of other structurally related sulfonamide-containing compounds, such as clopamide (B1669225). Clopamide is a thiazide-like diuretic that also contains a sulfamoylbenzamide structure.

Clopamide is metabolized in the liver and primarily excreted in the urine. youtube.com Its metabolism is described as complex. druginfosys.com Similar to the parent compound of this compound (tripamide), clopamide acts as a diuretic. wikipedia.org

The metabolic pathways for many sulfonamide drugs are species-dependent but generally involve Phase I oxidation and Phase II acetylation and glucuronide conjugation. mdpi.com Aromatic hydroxylation is also a common transformation. For instance, studies with other sulfonamides have identified hydroxylated and N-acetylated metabolites.

By comparing the known metabolic profiles of these related compounds, it can be inferred that this compound is likely to undergo hydroxylation on its aromatic rings and conjugation at its carboxylic acid and sulfamoyl groups.

Future Directions and Research Gaps

Optimization of Synthetic Methodologies for Scalability

The predominant synthesis of 3-[(4-Chlorophenyl)sulfamoyl]benzoic acid involves the reaction between 3-(chlorosulfonyl)benzoic acid and 4-chloroaniline (B138754). While this method is effective for laboratory-scale production, future research should focus on optimizing this process for industrial scalability. Key areas for investigation include exploring alternative solvent systems to minimize environmental impact and improve reaction kinetics. Furthermore, process analytical technology (PAT) could be implemented to monitor reaction progress in real-time, ensuring higher yields and purity while reducing batch-to-batch variability. Investigating continuous flow chemistry for the synthesis could also offer significant advantages in terms of safety, efficiency, and scalability over traditional batch processing.

Expansion of Biological Profiling Against Diverse Therapeutic Targets

Currently, this compound is almost exclusively recognized as a precursor for other pharmacologically active agents, most notably the antidiabetic drug Glimepiride. Its scaffold is also a component of novel synthetic compounds explored for anticonvulsant, antimicrobial, and anticancer activities. A significant research gap exists in the biological characterization of the compound itself. A crucial future direction is the comprehensive biological profiling of this compound through high-throughput screening against a wide array of therapeutic targets. This could include panels of kinases, proteases, G-protein coupled receptors (GPCRs), and ion channels to uncover any intrinsic, previously overlooked biological activity. Such studies could reveal novel therapeutic applications for this readily accessible molecule.

Advanced Computational Modeling for Mechanism Elucidation

Computational studies involving the this compound scaffold have thus far been applied to its more complex derivatives to predict their binding modes. For example, molecular docking studies have been performed on isatin-based anticonvulsants that incorporate this moiety to understand their interaction with target enzymes. However, there is a distinct lack of computational research focused on the parent compound. Future work should involve advanced computational modeling, such as molecular dynamics simulations and quantum mechanics calculations, on this compound itself. These studies could elucidate its conformational preferences, electronic properties, and potential off-target interactions, providing a deeper understanding of its behavior at a molecular level and guiding the design of more specific derivatives.

Exploration of Structure-Based Drug Design Approaches

The principles of structure-based drug design have been successfully applied to derivatives of this compound. Research into novel carbonic anhydrase inhibitors has utilized its structural framework as a starting point for designing potent and selective agents. Similarly, its presence in compounds targeting dipeptidyl peptidase-4 (DPP-4) highlights its utility as a pharmacophore. The future in this area lies in leveraging the known crystal structures of targets for which this compound's derivatives have shown activity. By using the parent compound as a fragment in computational docking against these protein structures, novel growth vectors can be identified. This approach can lead to the rational design of new libraries of compounds with potentially improved potency and selectivity, moving beyond the existing applications.

Development of Novel Analytical Techniques for Compound Characterization and Quantification in Research Settings

The characterization of this compound is routinely accomplished using standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), primarily to confirm its identity and purity following synthesis. While sufficient for chemical synthesis, a notable gap exists in the availability of validated analytical methods for its quantification in complex biological matrices, such as plasma or tissue homogenates. Future research should focus on developing and validating sensitive and specific assays, likely based on High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Such methods are essential for enabling preclinical pharmacokinetic and pharmacodynamic studies, should a direct biological activity be identified.

Strategies for Improving Bioavailability and Target Specificity in Pre-Clinical Contexts

There is currently a significant lack of data regarding the pharmacokinetic profile, including the absorption, distribution, metabolism, and excretion (ADME), of this compound itself. Research has instead focused on the ADME properties of the final drug products derived from it. A critical future direction is the preclinical evaluation of this compound's bioavailability and metabolic stability. Should the molecule demonstrate promising intrinsic biological activity, medicinal chemistry efforts would need to be directed toward improving its drug-like properties. This could involve prodrug strategies to enhance absorption or structural modifications to block metabolic soft spots and improve target specificity, thereby preparing it for more advanced preclinical evaluation.

Q & A

Q. What are the established synthetic routes for 3-[(4-Chlorophenyl)sulfamoyl]benzoic acid?

The compound is synthesized via chlorosulfonation of p-chlorobenzoic acid using chlorosulfonic acid under controlled conditions (40–60°C), followed by amidation with 4-chloroaniline . Key parameters include maintaining anhydrous conditions to avoid hydrolysis of intermediates and optimizing stoichiometric ratios (e.g., 1:1.2 molar ratio of acid to chlorosulfonic acid) to minimize by-products like sulfonic acid derivatives.

Q. How is the compound structurally characterized in academic research?

Structural confirmation relies on NMR (1H/13C for aromatic protons and sulfamoyl groups), FT-IR (C=O stretch at ~1700 cm⁻¹, S=O stretches at 1150–1350 cm⁻¹), and mass spectrometry (ESI-MS for molecular ion [M-H]⁻ at m/z 290.7). X-ray crystallography may resolve stereoelectronic effects of the sulfamoyl group .

Q. What are the primary biological screening assays for this compound?

Initial screening focuses on enzyme inhibition assays (e.g., carbonic anhydrase) using UV-Vis spectroscopy to monitor substrate conversion. For antimicrobial activity, MIC (Minimum Inhibitory Concentration) assays against S. aureus or E. coli are standard, with IC₅₀ values typically reported in the μM range .

Q. How does the sulfamoyl group influence reactivity in derivatization?

The sulfamoyl moiety (-SO₂NH-) acts as a weak nucleophile, enabling substitution reactions (e.g., alkylation at the nitrogen) or oxidation to sulfonamide derivatives. Reaction conditions (e.g., DMF as solvent, K₂CO₃ as base) must avoid cleavage of the sulfamoyl bond .

Q. What analytical techniques quantify purity in research settings?

HPLC (C18 column, acetonitrile/water + 0.1% TFA mobile phase) and TLC (silica gel, ethyl acetate/hexane) are standard. Impurity profiling often identifies residual chlorosulfonic acid or unreacted aniline derivatives, requiring detection limits <0.1% .

Advanced Research Questions

Q. What enzyme targets are associated with this compound?

The sulfamoyl group competitively inhibits carbonic anhydrase isoforms (e.g., CA-II, CA-IX) by binding to the zinc-active site. Kinetic studies (e.g., Lineweaver-Burk plots) and molecular docking (PDB: 3D structures) validate binding modes. Synergistic effects with co-ligands (e.g., acetazolamide) are under investigation .

Q. How can contradictory data on antimicrobial activity be resolved?

Discrepancies in MIC values may arise from strain-specific resistance or assay conditions (e.g., pH, broth composition). Researchers should standardize protocols (CLSI guidelines) and cross-validate with time-kill curves or biofilm disruption assays .

Q. What strategies optimize yield in large-scale synthesis?

Flow chemistry improves heat dissipation during exothermic chlorosulfonation steps, reducing side reactions. Catalyst screening (e.g., FeCl₃ vs. AlCl₃) and solvent optimization (e.g., switching from DCM to THF) enhance yields from 60% to >85% .

Q. How does electronic modulation of the aryl ring affect bioactivity?

Introducing electron-withdrawing groups (e.g., -NO₂ at the meta position) increases sulfamoyl group acidity, enhancing enzyme binding. Computational studies (DFT calculations) correlate Hammett σ values with inhibitory potency .

Q. What advanced techniques resolve structural ambiguities in derivatives?

2D NMR (HSQC, HMBC) clarifies regioselectivity in substituted analogs. XPS (X-ray photoelectron spectroscopy) confirms oxidation states of sulfur in sulfamoyl derivatives, critical for mechanistic studies .

Methodological Notes

  • Data Contradiction Analysis : When conflicting biological data arise, employ orthogonal assays (e.g., surface plasmon resonance vs. enzymatic activity) to confirm target engagement .
  • Experimental Design : For kinetic studies, use stopped-flow techniques to capture rapid enzyme-inhibitor binding events (<1 ms resolution) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.